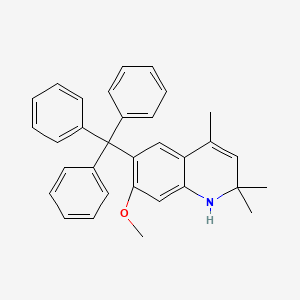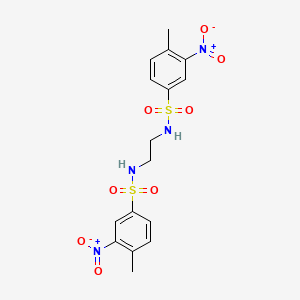![molecular formula C19H9ClN4O3S B11643947 4-(2-chlorophenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11643947.png)
4-(2-chlorophenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-clorofenil)-11-fenil-7-tia-1,4,9,10-tetrazatriciclo[64002,6]dodeca-2(6),8,10-trieno-3,5,12-triona es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un grupo clorofenilo, un grupo fenilo y un marco de tia-tetrazatriciclo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(2-clorofenil)-11-fenil-7-tia-1,4,9,10-tetrazatriciclo[6.4.0.02,6]dodeca-2(6),8,10-trieno-3,5,12-triona generalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Las rutas sintéticas comunes incluyen el uso de precursores clorofenilo y fenilo, que se someten a reacciones de ciclización y condensación en condiciones controladas. Se emplean reactivos y catalizadores específicos para facilitar estas reacciones, asegurando un alto rendimiento y pureza del producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación para garantizar la calidad y la escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(2-clorofenil)-11-fenil-7-tia-1,4,9,10-tetrazatriciclo[6.4.0.02,6]dodeca-2(6),8,10-trieno-3,5,12-triona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos en condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y catalizadores como paladio sobre carbono. Las condiciones de reacción varían según la transformación deseada, incluida la temperatura, la presión y la elección del solvente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo específico de reacción. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución dan como resultado la formación de nuevos compuestos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
4-(2-clorofenil)-11-fenil-7-tia-1,4,9,10-tetrazatriciclo[6.4.0.02,6]dodeca-2(6),8,10-trieno-3,5,12-triona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como el desarrollo de fármacos y los sistemas de administración de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-(2-clorofenil)-11-fenil-7-tia-1,4,9,10-tetrazatriciclo[6.4.0.02,6]dodeca-2(6),8,10-trieno-3,5,12-triona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos y las vías involucradas.
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares incluyen:
- 10-(4-clorofenil)-12-(2-clorofenil)sulfanil-7-tia-9,11-diazatriciclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraeno
- 4-fenil-11-tiofeno-2-il-7-tia-1,4,9,10-tetrazatriciclo[6.4.0.02,6]dodeca-2(6),8,10-trieno-3,5,12-triona
- N,10-bis(4-clorofenil)-7-tia-9,11-diazatriciclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amina
Singularidad
4-(2-clorofenil)-11-fenil-7-tia-1,4,9,10-tetrazatriciclo[6.4.0.02,6]dodeca-2(6),8,10-trieno-3,5,12-triona destaca por sus características estructurales únicas, que confieren propiedades químicas y biológicas específicas. Su combinación de grupos clorofenilo y fenilo, junto con el marco de tia-tetrazatriciclo, lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C19H9ClN4O3S |
|---|---|
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione |
InChI |
InChI=1S/C19H9ClN4O3S/c20-11-8-4-5-9-12(11)23-17(26)14-15(18(23)27)28-19-22-21-13(16(25)24(14)19)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
JVEFZVUKBRQCDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C3N(C2=O)C4=C(S3)C(=O)N(C4=O)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Dipropylamino)-2-hydroxypropyl]-1-({3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11643865.png)

![2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11643869.png)


![(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643891.png)
![(4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone](/img/structure/B11643901.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11643909.png)
![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B11643912.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11643920.png)
![N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B11643923.png)
![6-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11643925.png)
![(6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643928.png)
![11-(3,4-dimethoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11643930.png)
